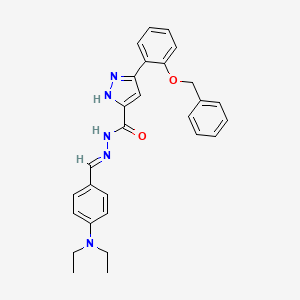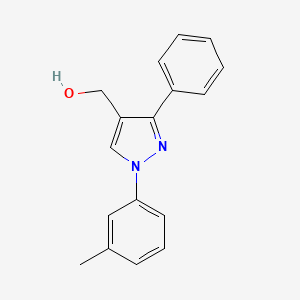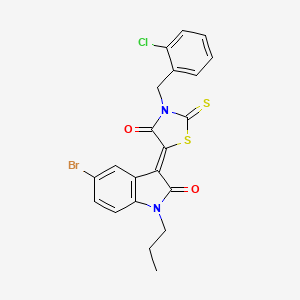![molecular formula C28H21Cl2N3O5 B12017181 [1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12017181.png)
[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate” is a complex organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHNOCl
IUPAC Name: (E)-N’-[(4-ethoxyphenyl)carbamohydrazono]-2,4-dichlorobenzohydrazide
This compound combines naphthalene and 2,4-dichlorobenzoate moieties, making it intriguing for various scientific applications.
Preparation Methods
Synthetic Routes::
Hydrazinolysis of 2,4-dichlorobenzoyl chloride:
Condensation with 4-ethoxyaniline:
- Industrial-scale synthesis typically involves batch reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Reduction: The compound can undergo reduction reactions, converting the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Common Reagents: Hydrazine, 4-ethoxyaniline, reducing agents.
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory or anticancer properties).
Industry: May find applications in materials science or as intermediates for drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance, in medicine, it could interact with cellular targets or pathways to exert therapeutic effects.
Comparison with Similar Compounds
Uniqueness: Its combination of naphthalene and 2,4-dichlorobenzoate moieties sets it apart.
Similar Compounds: Other hydrazide derivatives, such as related benzohydrazides.
Remember that this compound’s potential lies in its versatility and intriguing structure. Researchers continue to explore its applications across various scientific domains
Properties
Molecular Formula |
C28H21Cl2N3O5 |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H21Cl2N3O5/c1-2-37-20-11-9-19(10-12-20)32-26(34)27(35)33-31-16-23-21-6-4-3-5-17(21)7-14-25(23)38-28(36)22-13-8-18(29)15-24(22)30/h3-16H,2H2,1H3,(H,32,34)(H,33,35)/b31-16+ |
InChI Key |
FIYYHUHEZVIZKH-WCMJOSRZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12017106.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12017118.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)

![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)
![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017156.png)

![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)
![(3Z)-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12017166.png)
